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Compound of Interest

N-(2-ethoxyphenyl)-3-
Compound Name:
oxobutanamide

Cat. No. B1362492

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound N-(2-ethoxyphenyl)-3-oxobutanamide. Due to the limited availability of direct
experimental spectra for this specific molecule, this guide presents a detailed analysis based
on predicted values derived from structurally analogous compounds. This information is
intended to support researchers in the identification, characterization, and quality control of N-
(2-ethoxyphenyl)-3-oxobutanamide and related molecules in drug discovery and
development.

Chemical Structure and Properties
e IUPAC Name: N-(2-ethoxyphenyl)-3-oxobutanamide[1]

e Molecular Formula: C12H15sNOs3[1]

e Molecular Weight: 221.25 g/mol [1]

e CAS Number: 41687-09-6[1]

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for N-(2-ethoxyphenyl)-3-

oxobutanamide. These predictions are based on the known spectral data of closely related

analogs, including N-(4-ethoxyphenyl)-3-oxobutanamide and N-(2-methoxyphenyl)-3-

oxobutanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data (Solvent: CDCls, Reference: TMS at 0 ppm)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~8.3-8.5 brs 1H N-H (Amide)
~6.8-7.2 m 4H Ar-H
~4.1 q 2H O-CH2-CHs
~3.6 S 2H -CO-CH2-CO-
~2.3 S 3H -CO-CHs
~1.4 t 3H O-CHz2-CHs

Table 2: Predicted 3C NMR Spectral Data (Solvent: CDCls)
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Chemical Shift (6, ppm) Assignment

~205 Ketone Carbonyl (C=0)
~168 Amide Carbonyl (C=0)
~148 Ar-C-O

~128 Ar-C-N

~124 Ar-CH

~121 Ar-CH

~120 Ar-CH

~111 Ar-CH

~64 O-CH2-CHs

~50 -CO-CH2-CO-

~31 -CO-CHs

~15 O-CHz2-CHs

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

~3300 Medium N-H Stretch (Amide)

~3050 Weak Aromatic C-H Stretch
~2980, ~2930 Medium-Weak Aliphatic C-H Stretch

~1720 Strong Ketone C=0 Stretch

~1680 Strong Amide | Band (C=0 Stretch)
~1600, ~1500 Medium Aromatic C=C Stretch
~1540 Medium Amide Il Band (N-H Bend)
~1240 Strong Aryl-O-C Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z Relative Intensity Assignment

221 Moderate [M]* (Molecular lon)

179 Moderate [M - CH2CO]*

151 Strong [M-CH2CO - COJ]* or [M -
C4aH4O2]*

137 Moderate [CsHoO2]*

109 Strong [C7H.0]"

43 Strong [CHsCOJ*

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic

compounds like N-(2-ethoxyphenyl)-3-oxobutanamide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A 5-10 mg sample of N-(2-ethoxyphenyl)-3-oxobutanamide is
dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCI3) in a clean, dry NMR
tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

e Instrumentation: The NMR spectra are recorded on a spectrometer operating at a frequency
of 300 MHz or higher for *H NMR and 75 MHz or higher for 13C NMR.

o Data Acquisition: For 'H NMR, standard parameters include a 30-degree pulse angle, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For 13C NMR,
proton decoupling is employed to simplify the spectrum, and a longer relaxation delay (5-10
seconds) may be necessary for quaternary carbons.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain
the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and
referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample is finely ground with dry potassium
bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a volatile
solvent, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR)
accessory.

e Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR)
spectrometer.

o Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is
recorded first. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-
added to improve the signal-to-noise ratio over a range of 4000 to 400 cm~1.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
direct insertion probe for solid samples or after separation by gas chromatography (GC-MS)
or liquid chromatography (LC-MS).

« lonization: For volatile compounds, Electron lonization (EI) is commonly used. The sample
molecules are bombarded with a high-energy electron beam (typically 70 eV), causing
ionization and fragmentation. For less volatile or thermally labile compounds, soft ionization
techniques like Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization
(MALDI) may be employed.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).

o Detection: The separated ions are detected, and their abundance is recorded as a function of
their m/z, generating a mass spectrum.

Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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